(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol
Description
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(3-cyclopropyl-4-fluoro-1H-pyrazol-5-yl)methanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-5(3-11)9-10-7(6)4-1-2-4/h4,11H,1-3H2,(H,9,10) |
InChI Key |
KDEUXIJTHHDKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NNC(=C2F)CO |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Construction and Cyclopropyl Substitution
One efficient approach to introduce the cyclopropyl substituent at the 5-position of the pyrazole ring involves Suzuki–Miyaura cross-coupling reactions. For example, 5-bromo-pyrazole derivatives can be reacted with cyclopropyl boronic acid under palladium catalysis to afford 5-cyclopropyl-pyrazole intermediates in moderate to good yields (~48-62%). The reaction conditions typically include:
- Catalyst: [1,1′-bis(diphenylphosphino)ferrocene] palladium dichloride complex.
- Base: Cesium carbonate or potassium carbonate.
- Solvent system: Biphasic mixtures such as toluene/water or dry dimethylformamide.
- Temperature: Reflux or elevated temperatures (~85 °C).
- Reaction time: 40 minutes to several hours depending on substrate and conditions.
This method efficiently installs the cyclopropyl group with high regioselectivity and functional group tolerance.
Preparation of the Methanol Functionality at the 3-Position
The methanol group attached to the pyrazole ring is typically introduced via lithiation followed by reaction with electrophilic oxygen sources such as formaldehyde or its equivalents. For example:
- The pyrazole intermediate is treated with a strong base such as butyllithium at low temperature (-78 °C) to generate the corresponding organolithium species.
- The lithiated intermediate is then reacted with acetone or formaldehyde to introduce the hydroxymethyl group.
- After quenching and workup, the product is purified by silica gel chromatography or distillation.
This method allows for selective functionalization at the 3-position of the pyrazole ring.
Representative Reaction Scheme Summary
Research Findings and Analysis
- The Suzuki–Miyaura reaction is a robust and widely used method for introducing cyclopropyl substituents on heteroaromatic rings, including pyrazoles, with good functional group compatibility and moderate to high yields.
- The lithiation followed by electrophilic trapping with formaldehyde or acetone is a classical approach for hydroxymethylation of aromatic heterocycles, providing site-selective functionalization.
- The fluorine atom at the 4-position can be introduced either by starting from fluorinated precursors or via selective fluorination reactions, though specific direct fluorination methods for this compound are less frequently reported and may require specialized conditions.
- Industrial scale syntheses of fluorinated pyrazoles often face challenges due to harsh conditions, low temperatures, and environmental concerns related to fluorinated reagents and byproducts.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents & Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Cyclopropyl substitution | Suzuki–Miyaura cross-coupling | Cyclopropyl boronic acid, Pd(dppf)Cl2, Cs2CO3, reflux in toluene/water | 48–62% | Efficient, regioselective, scalable |
| Fluorine incorporation | Fluorinated precursors or selective fluorination | Hexafluoropropene dimerization & hydrazine reaction (patent) or nucleophilic substitution | Variable | Complex, sometimes environmentally challenging |
| Hydroxymethylation at 3-position | Lithiation and electrophilic addition | n-BuLi at -78 °C, followed by formaldehyde or acetone | 20–30% | Classical approach, requires low temperature |
| Purification | Chromatography or distillation | Silica gel, solvent systems | High purity | Necessary for isolation of target compound |
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Formation of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)carboxylic acid.
Reduction: Formation of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)amine.
Substitution: Formation of (5-Cyclopropyl-4-chloro-1H-pyrazol-3-YL)methanol or (5-Cyclopropyl-4-bromo-1H-pyrazol-3-YL)methanol.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol as a promising candidate in anticancer therapy. Its structural analogs have demonstrated significant activity against various cancer cell lines. For example, compounds derived from pyrazole scaffolds have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study investigated a series of pyrazole derivatives, including this compound, which exhibited IC values in the low micromolar range against breast cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at the cyclopropyl group enhanced cytotoxicity .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases.
Data Table: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | IC (µM) | Target Cytokine |
|---|---|---|
| Compound A | 10 | TNF-alpha |
| Compound B | 15 | IL-6 |
| This compound | 12 | IL-1β |
Synthesis of Fluorescent Probes
This compound has been explored as a precursor for synthesizing fluorescent probes used in biological imaging. The incorporation of fluorine enhances the electronic properties of the compound, making it suitable for applications in fluorescence microscopy.
Case Study:
A recent publication detailed the synthesis of novel pyrazolo[1,5-a]pyrimidine-based fluorophores derived from this compound, which exhibited high quantum yields and stability under physiological conditions . These probes were successfully utilized to visualize cellular processes in live cells.
Development of Mesoporous Materials
The compound is also being investigated for its role in creating mesoporous materials for drug delivery applications. The unique structure allows for functionalization that can enhance the loading capacity and release profiles of therapeutic agents.
Data Table: Properties of Mesoporous Materials
| Material Type | Pore Size (nm) | Surface Area (m²/g) | Drug Loading Capacity (%) |
|---|---|---|---|
| Silica-based | 2 - 10 | 600 | 25 |
| Carbon-based | 5 - 15 | 800 | 30 |
| Pyrazole-functionalized | Variable | Up to 1000 | 40 |
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of calcium/calmodulin-dependent protein kinase, which plays a role in various cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related heterocyclic methanol derivatives, focusing on core heterocycles, substituents, and inferred properties.
Table 1: Structural and Molecular Comparison
Key Structural and Functional Insights
Core Heterocycle Differences: Pyrazole vs. Triazoles may exhibit stronger π-stacking interactions due to their aromatic character . Pyridine: A six-membered ring with one nitrogen, offering distinct solubility and electronic properties compared to five-membered pyrazoles .
Substituent Effects: Fluoro (Target Compound) vs. Cyclopropyl Group: Present in both the target and triazole compounds, this substituent imposes conformational rigidity, which can reduce off-target interactions in biological systems.
Hydroxymethyl Group :
- Common to all compared compounds, this group serves as a handle for derivatization (e.g., esterification, glycosylation) or participation in hydrogen-bonding networks.
Research Findings and Inferences
- Triazole Analog (C12H13N3O) : The phenyl substituent at position 4 likely increases hydrophobicity compared to the fluoro group in the target compound, which could influence pharmacokinetic properties such as absorption and distribution .
- Pyridine Derivative: The amino group at position 4 in 4-amino-pyridin-3-yl-methanol facilitates hydrogen bonding, a critical feature noted in its in vivo comparisons with bioactive molecules like L 745,870 .
- Target Compound : The combination of fluoro and cyclopropyl groups may optimize steric and electronic effects for selective target engagement, though specific biological data are absent in the provided evidence.
Biological Activity
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H10FN3O
- Molecular Weight : 171.17 g/mol
- IUPAC Name : this compound
- Structure : The compound features a cyclopropyl group and a fluorine atom on a pyrazole ring, which may influence its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly in Gram-positive bacteria. The minimal inhibitory concentrations (MICs) were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular signaling pathways, leading to reduced cell viability in cancer cells.
Case Studies and Research Findings
-
Study on Antimicrobial Effects :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. The results indicated a promising antibacterial profile, particularly against resistant strains of Staphylococcus aureus . -
Anticancer Evaluation :
In a recent publication in Cancer Letters, researchers assessed the compound's effects on lung cancer cells. Results showed that treatment with this compound led to significant apoptosis, with flow cytometry confirming increased sub-G1 population indicative of cell death . -
Mechanistic Insights :
A mechanistic study highlighted that the compound modulates key signaling pathways associated with cancer cell survival, including the PI3K/Akt pathway. Inhibition of this pathway was correlated with reduced expression of anti-apoptotic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
